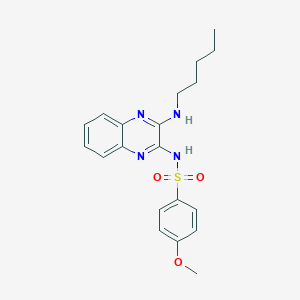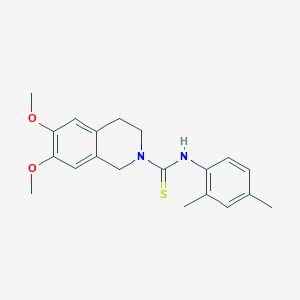
4-methoxy-N-(3-(pentylamino)quinoxalin-2-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methoxy-N-(3-(pentylamino)quinoxalin-2-yl)benzenesulfonamide is a compound belonging to the class of quinoxaline sulfonamides. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse pharmacological and biological activities, including antiviral, antibacterial, antifungal, anticancer, and antimalarial properties .
Méthodes De Préparation
The synthesis of 4-methoxy-N-(3-(pentylamino)quinoxalin-2-yl)benzenesulfonamide typically involves a multi-step process. Initially, 2-(4-methoxyphenyl)quinoxaline undergoes chlorosulfonation using chlorosulfonic acid to form 2-methoxy-5-quinoxalin-2-yl-benzenesulfonyl chloride. This intermediate is then reacted with different aromatic amines under solvent-free conditions to yield the desired quinoxaline sulfonamide . Industrial production methods may involve similar steps but optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Des Réactions Chimiques
4-methoxy-N-(3-(pentylamino)quinoxalin-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed oxidation pathways are less commonly reported.
Reduction: Reduction reactions can modify the quinoxaline ring or the sulfonamide group.
Substitution: The compound can participate in substitution reactions, particularly involving the sulfonamide group or the quinoxaline ring. Common reagents used in these reactions include chlorosulfonic acid for chlorosulfonation and various aromatic amines for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-methoxy-N-(3-(pentylamino)quinoxalin-2-yl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other quinoxaline derivatives.
Biology: Studied for its antibacterial and antifungal properties.
Mécanisme D'action
The mechanism of action of 4-methoxy-N-(3-(pentylamino)quinoxalin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound’s antibacterial activity, for example, may be attributed to its ability to inhibit bacterial enzymes or disrupt bacterial cell membranes. The exact molecular pathways and targets can vary depending on the specific biological activity being studied .
Comparaison Avec Des Composés Similaires
Similar compounds to 4-methoxy-N-(3-(pentylamino)quinoxalin-2-yl)benzenesulfonamide include other quinoxaline derivatives such as:
- 2-Chloro-3-(piperazin-2-yl)quinoxaline
- 2-methoxy-3-(piperazin-2-yl)quinoxaline These compounds share the quinoxaline core structure but differ in their substituents, which can lead to variations in their pharmacological activities and applications . The uniqueness of this compound lies in its specific substituents, which confer distinct biological properties and potential applications.
Propriétés
IUPAC Name |
4-methoxy-N-[3-(pentylamino)quinoxalin-2-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3S/c1-3-4-7-14-21-19-20(23-18-9-6-5-8-17(18)22-19)24-28(25,26)16-12-10-15(27-2)11-13-16/h5-6,8-13H,3-4,7,14H2,1-2H3,(H,21,22)(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSRRQBRQKCDZCL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC1=NC2=CC=CC=C2N=C1NS(=O)(=O)C3=CC=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[1-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)-1,4-dihydro-2-quinolinyl]-2-phenylacetamide](/img/structure/B357255.png)
![4-fluoro-N-[1-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)-1,4-dihydro-2-quinolinyl]benzamide](/img/structure/B357257.png)
![N-[3-(3,4-dimethoxyphenyl)-1-methyl-4-oxo-1,4-dihydro-2-quinolinyl]benzamide](/img/structure/B357258.png)
![N-[6-chloro-3-(4-fluorophenyl)-4-oxo-4H-chromen-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B357259.png)
![1-[4-(1-azepanylsulfonyl)phenyl]-2-(6,7-dimethoxy-3,4-dihydro-1(2H)-isoquinolinylidene)ethanone](/img/structure/B357263.png)
![8-methoxy-3-(3-methoxypropyl)-2-(3,4,5-trimethoxyphenyl)-4H-chromeno[2,3-d]pyrimidine-4,5(3H)-dione](/img/structure/B357264.png)
![2-fluoro-N-[8-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)-4H-chromen-2-yl]benzamide](/img/structure/B357265.png)

![1-[2-(diethylamino)ethyl]-5-(2,3-dimethoxyphenyl)-3-hydroxy-4-(pyridine-4-carbonyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B357271.png)
![1-(2,3-Dimethoxyphenyl)-2-[2-(4-morpholinyl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B357272.png)
![17-(1,3-benzodioxol-5-yl)-13-(3-ethoxypropyl)-14-methyl-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one](/img/structure/B357274.png)
![17-(3,4-dimethoxyphenyl)-13-(3-ethoxypropyl)-14-methyl-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one](/img/structure/B357275.png)
![13-butan-2-yl-17-(4-fluorophenyl)-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one](/img/structure/B357276.png)
![13-butan-2-yl-17-(4-ethylphenyl)-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one](/img/structure/B357278.png)
